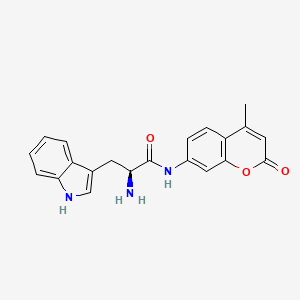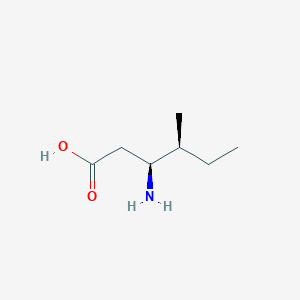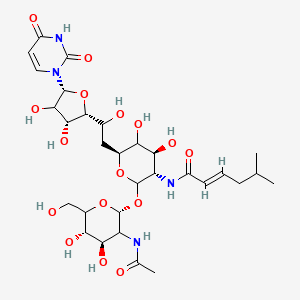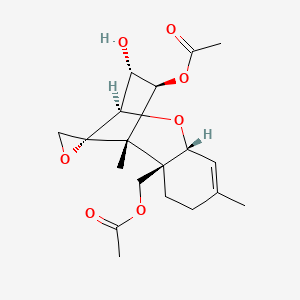
Meo-peg(24)-cho
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy-polyethylene glycol (24)-aldehyde, commonly referred to as Meo-peg(24)-cho, is a compound that consists of a polyethylene glycol chain with 24 ethylene glycol units terminated with a methoxy group at one end and an aldehyde group at the other. This compound is widely used in various fields due to its unique properties, such as solubility in water and organic solvents, biocompatibility, and ability to form stable conjugates with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methoxy-polyethylene glycol (24)-aldehyde typically involves the following steps:
Starting Material: The process begins with methoxy-polyethylene glycol (24)-hydroxyl.
Oxidation: The hydroxyl group at the terminal end of the polyethylene glycol chain is oxidized to form an aldehyde group.
Purification: The resulting methoxy-polyethylene glycol (24)-aldehyde is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product.
Industrial Production Methods
In industrial settings, the production of methoxy-polyethylene glycol (24)-aldehyde is scaled up using continuous flow reactors to ensure consistent quality and yield. The oxidation step is carefully controlled to prevent over-oxidation, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methoxy-polyethylene glycol (24)-aldehyde undergoes various chemical reactions, including:
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Amines, hydrazines.
Major Products Formed
Oxidation: Methoxy-polyethylene glycol (24)-carboxylic acid.
Reduction: Methoxy-polyethylene glycol (24)-hydroxyl.
Condensation: Methoxy-polyethylene glycol (24)-imine or methoxy-polyethylene glycol (24)-hydrazone.
Scientific Research Applications
Methoxy-polyethylene glycol (24)-aldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methoxy-polyethylene glycol (24)-aldehyde primarily involves its ability to form stable covalent bonds with other molecules through its aldehyde group. This reactivity allows it to conjugate with various functional groups, such as amines and hydrazines, forming stable linkages that enhance the properties of the resulting conjugates . The polyethylene glycol chain provides solubility and biocompatibility, making it an ideal candidate for modifying biomolecules and therapeutic agents .
Comparison with Similar Compounds
Methoxy-polyethylene glycol (24)-aldehyde can be compared with other similar compounds, such as:
Methoxy-polyethylene glycol (24)-amine: Similar in structure but contains an amine group instead of an aldehyde group.
Methoxy-polyethylene glycol (24)-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Methoxy-polyethylene glycol (24)-hydroxyl: The precursor to methoxy-polyethylene glycol (24)-aldehyde, containing a hydroxyl group.
Uniqueness
Methoxy-polyethylene glycol (24)-aldehyde is unique due to its aldehyde functionality, which allows it to form stable covalent bonds with a wide range of molecules. This versatility makes it a valuable tool in various fields, including chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H100O25/c1-52-5-6-54-9-10-56-13-14-58-17-18-60-21-22-62-25-26-64-29-30-66-33-34-68-37-38-70-41-42-72-45-46-74-49-50-75-48-47-73-44-43-71-40-39-69-36-35-67-32-31-65-28-27-63-24-23-61-20-19-59-16-15-57-12-11-55-8-7-53-4-2-3-51/h3H,2,4-50H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKUUPWPKXZDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H100O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1101.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,3S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B7840131.png)


![(2R,4R,5R)-2-[(3R,4R,6R)-4,6-diamino-3-[[(2S)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B7840157.png)


![(1S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1R,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B7840185.png)
![4,13-Dihydroxy-9-(3-hydroxy-4,5-dimethoxyphenyl)-4,4a,8,9-tetrahydro-1aH,7H,12H-8,11a-(azenometheno)[1,2,4]dithiazepino[4,3-b]oxireno[e][1,2]benzoxazin-7-one](/img/structure/B7840190.png)

![[[4-(methylcarbamoyl)phenyl]-diphenylmethyl] (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate](/img/structure/B7840214.png)
![[[4-(methylcarbamoyl)phenyl]-diphenylmethyl] (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate](/img/structure/B7840215.png)
![[[4-(methylcarbamoyl)phenyl]-diphenylmethyl] (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate](/img/structure/B7840220.png)
![1-O-(9H-fluoren-9-ylmethyl) 2-O-[[4-(methylcarbamoyl)phenyl]-diphenylmethyl] (2S)-pyrrolidine-1,2-dicarboxylate](/img/structure/B7840228.png)
![[[4-(methylcarbamoyl)phenyl]-diphenylmethyl] (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B7840236.png)
